

5-Chloro-1H-indazole-3-carboxamide chemical properties and characteristics

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Compound of Interest

Compound Name: 5-Chloro-1H-indazole-3-carboxamide

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An In-depth Technical Guide to **5-Chloro-1H-indazole-3-carboxamide**: Properties, Synthesis, and Applications

Introduction: The Significance of the Indazole Scaffold

The indazole nucleus is a privileged bicyclic heterocyclic scaffold that is a cornerstone in medicinal chemistry and drug discovery.^{[1][2]} As bioisosteres of indoles and benzimidazoles, indazoles possess a unique arrangement of nitrogen atoms capable of forming potent hydrogen bond donor-acceptor interactions with biological targets.^[2] This structural feature has led to the development of numerous indazole-containing compounds with a wide spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, antiviral, and kinase-inhibiting properties.^{[1][3][4]}

5-Chloro-1H-indazole-3-carboxamide is a key intermediate and a molecular building block belonging to this important class of compounds. Its specific substitution pattern—a chlorine atom at the 5-position and a carboxamide group at the 3-position—provides a versatile platform for further chemical modification. This guide offers a comprehensive overview of its chemical properties, a detailed synthesis protocol, analytical characterization, and a discussion of its applications for researchers, scientists, and drug development professionals.

Physicochemical Properties and Characteristics

5-Chloro-1H-indazole-3-carboxamide is typically a light-colored solid at room temperature.^[5] The presence of the chloro-substituent and the polar carboxamide and indazole groups dictates its physical and chemical behavior, influencing its solubility, melting point, and reactivity.

Molecular Structure

The fundamental structure consists of a fused benzene and pyrazole ring system, forming the indazole core. The key substituents are a chlorine atom at position 5 of the benzene ring and a carboxamide group at position 3 of the pyrazole ring.

Caption: Workflow for the synthesis of **5-Chloro-1H-indazole-3-carboxamide**.

Experimental Protocol: Amidation of 5-Chloro-1H-indazole-3-carboxylic acid

This protocol is adapted from established laboratory procedures. ^[5] Materials:

- 5-Chloro-1H-indazole-3-carboxylic acid
- Anhydrous Tetrahydrofuran (THF)
- Isobutyl chloroformate
- N-methylmorpholine (NMM)
- Aqueous ammonia solution
- Diethyl ether
- Argon or Nitrogen gas supply
- Standard laboratory glassware, magnetic stirrer, and ice bath

Procedure:

- **Reaction Setup:** In a round-bottom flask under an inert atmosphere (Argon), dissolve 5-chloro-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous THF.

- Activation: Cool the solution to 0 °C using an ice bath. Sequentially add N-methylmorpholine (1.5 eq) followed by the dropwise addition of isobutyl chloroformate (1.2 eq).
 - Causality Insight: NMM acts as a base to deprotonate the carboxylic acid, and it neutralizes the HCl formed during the reaction. Isobutyl chloroformate is the activating agent that forms the mixed anhydride. Performing this step at 0 °C prevents side reactions and decomposition of the activated intermediate.
- Stirring: Stir the reaction mixture at 0 °C for 2 hours to ensure complete formation of the mixed anhydride intermediate.
- Amination: Slowly add an aqueous ammonia solution to the reaction mixture. After the addition is complete, remove the ice bath and continue stirring at room temperature (approx. 25 °C) for 1 hour.
- Workup: Remove the THF solvent by distillation under reduced pressure (rotary evaporation).
- Purification: The resulting solid is collected by filtration. Wash the solid thoroughly with diethyl ether to remove any unreacted starting materials and byproducts.
- Drying: Dry the purified solid under vacuum to yield **5-chloro-1H-indazole-3-carboxamide**.

Analytical Characterization

The identity and purity of synthesized **5-Chloro-1H-indazole-3-carboxamide** are confirmed using standard analytical techniques. The data presented below are representative of the expected results. [5]

Technique	Data	Interpretation
¹ H NMR (200 MHz, DMSO-d ₆)	δ 8.14 (d, 1H), 7.80 (br s, 1H), 7.66 (d, J = 8.9 Hz, 1H), 7.45-7.39 (m, 2H)	The distinct signals in the aromatic region (δ 7.3-8.2) are characteristic of the substituted indazole ring protons. The broad singlet corresponds to the amide protons.
Mass Spec. (ESI)	m/z 218 [M + Na] ⁺	The observed mass corresponds to the sodium adduct of the target molecule (M.W. 195.61), confirming its molecular weight.

| Infrared (IR) | 2925, 2854, 1463 cm⁻¹ | The peaks in the 2800-3000 cm⁻¹ range correspond to C-H stretching. The peak around 1463 cm⁻¹ is indicative of the aromatic C=C stretching. Other characteristic peaks for the amide C=O and N-H bonds would also be expected. |

Applications in Drug Discovery and Research

The indazole-3-carboxamide scaffold is a versatile template for developing therapeutic agents. The 5-chloro substituent can enhance binding affinity or modulate metabolic stability.

- **Antiviral Agents:** N-Arylindazole-3-carboxamide derivatives have shown potent inhibitory activity against coronaviruses like MERS-CoV and SARS-CoV-2. [3] Specifically, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide was identified as a potent inhibitor (EC₅₀ = 0.69 μM) with low cytotoxicity, making this class of compounds a promising template for developing new anti-coronavirus drugs. [3]
- **Synthetic Cannabinoids:** The indazole-3-carboxamide core is a defining feature of several classes of synthetic cannabinoid receptor agonists. [6][7][8] Compounds like 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide have been investigated as potent agonists for the CB1 and CB2 receptors. [6] While primarily used as research chemicals, these compounds are crucial for studying the endocannabinoid system.

- Kinase Inhibitors: Substituted indazole-3-carboxamides have been designed as potent and selective inhibitors of p21-activated kinase 1 (PAK1), a recognized target in cancer for its role in tumor progression and metastasis. [4]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety precautions must be observed when handling **5-Chloro-1H-indazole-3-carboxamide** and its precursors.

- Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. [9] [10] Avoid breathing dust. [9] [11] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9] [12] Wash hands thoroughly after handling. [12] * Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. [12] [13] Keep away from incompatible materials such as strong oxidizing agents. [14] * Toxicity: While specific toxicity data for this exact compound is limited, related indazole derivatives can be harmful if swallowed, inhaled, or in contact with skin. [11] [12] In case of exposure, seek immediate medical attention. For skin contact, wash off with plenty of water; for eye contact, rinse cautiously with water for several minutes. [10]

References

- 5-Chloro-AB-pinaca, (A+)- | C18H25ClN4O2. PubChem, National Institutes of Health.
- 5-chloro-N-cyclopropyl-1H-indazole-3-carboxamide | C11H10ClN3O. PubChem, National Institutes of Health.
- Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid. CORE.
- Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. PubMed, National Institutes of Health.
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry.
- Supporting Information. Wiley-VCH.
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. IRIS Unina.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica.
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate.

- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, ACS Publications.
- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PubMed Central, National Institutes of Health.
- 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester | C₉H₇CIN₂O₂. PubChem, National Institutes of Health.
- Design and Synthesis of Novel Synthetic Cannabinoid 5-Hydroxy-1H-Indazole-3-Carboxamide Metabolites. ScholarWorks@UNO, The University of New Orleans.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. PubMed, National Institutes of Health.
- Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. DiVA portal.
- In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry. PubMed, National Institutes of Health.
- 1H-Indazole-3-carboxamide | C₈H₇N₃O. PubChem, National Institutes of Health.
- Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. MDPI.
- Identification and characterization of an indazole-3-carboxamide class synthetic cannabinoid: 2-[1-(cyclohexylmethyl)-1H-indazole-3-carboxamido]-3,3-dimethylbutanoic acid (DMBA-CHMINACA). PubMed, National Institutes of Health.

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Sources

- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5-Chloro-1H-indazole-3-carboxamide CAS#: 28751-70-4 [chemicalbook.com]
- 6. Buy 5-chloro-N-(1-ethylpiperidin-4-yl)-1H-indazole-3-carboxamide [smolecule.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. aksci.com [aksci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. echemi.com [echemi.com]
- 14. fishersci.com [fishersci.com]
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